4-(2-Thienyl)oxazolidine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5NO3S |
|---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
4-thiophen-2-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H5NO3S/c9-6-5(8-7(10)11-6)4-2-1-3-12-4/h1-3,5H,(H,8,10) |
InChI Key |
MNHDQIFZRXBBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Thienyl Oxazolidine 2,5 Dione and Analogues
Direct Synthetic Routes to Oxazolidine-2,5-diones
Direct synthetic strategies to form the oxazolidine-2,5-dione (B1294343) ring are often favored for their efficiency. These methods typically involve the cyclization of a suitable precursor that already contains the necessary carbon and nitrogen framework.
N-Carboxyanhydride (NCA) Synthesis Pathways
The formation of α-amino acid N-carboxyanhydrides (NCAs) is a well-established and versatile method for the synthesis of oxazolidine-2,5-diones. rsc.orgresearchgate.net NCAs serve as activated amino acid derivatives that readily undergo cyclization.
Historically, the synthesis of NCAs involved the use of phosgene (B1210022) or its derivatives. rsc.orgresearchgate.net These highly reactive reagents facilitate the cyclization of α-amino acids to form the corresponding N-carboxyanhydride. However, due to the hazardous nature of phosgene, significant research has been dedicated to developing safer alternatives. rsc.orgnih.gov
Recent advancements have introduced phosgene-free methods for NCA synthesis. One such method involves the reaction of Boc-protected α-amino acids with the T3P reagent (propane phosphonic acid anhydride). nih.gov This approach offers good yields and high purity of the resulting NCA derivatives without detectable epimerization. nih.gov The process is considered safer and easier to operate, generating non-toxic byproducts that are simple to remove. nih.gov Another green approach utilizes n-propylphosphonic anhydride (B1165640) to prepare NCAs directly from amino acids and carbon dioxide, often resulting in high purity products after a simple workup. rsc.org
| Reagent/Method | Precursor | Key Advantages | Reference |
| Phosgene/Derivatives | α-Amino Acids | Established method | rsc.orgresearchgate.net |
| T3P Reagent | Boc-protected α-amino acids | Phosgene-free, high purity, no epimerization | nih.gov |
| n-Propylphosphonic Anhydride/CO2 | Amino Acids | Green chemistry, high purity, simple workup | rsc.org |
Triphosgene, a safer, crystalline solid alternative to gaseous phosgene, is widely used for the in situ generation of phosgene. nih.gov It is effective in the cyclization of N-alkoxycarbonylamino acids to yield NCAs. researchgate.net The reaction mechanism is believed to proceed through the formation of a trichloromethyl carbamate (B1207046) intermediate. nih.gov Triphosgene has been successfully employed in the synthesis of various nitrogen-containing heterocycles, including oxazolidinones from 1,2-aminoalcohols. nih.gov
| Reagent | Precursor | Intermediate | Reference |
| Triphosgene | N-alkoxycarbonylamino acids | Trichloromethyl carbamate | nih.gov |
| Triphosgene | 1,2-aminoalcohols | Not specified | nih.gov |
Approaches Utilizing 2-Thienyl-Substituted Precursors
The direct synthesis of 4-(2-Thienyl)oxazolidine-2,5-dione necessitates the use of a precursor containing the 2-thienyl moiety. The most logical starting material is 2-amino-2-(thiophen-2-yl)acetic acid. This α-amino acid can be subjected to the aforementioned NCA synthesis methodologies. For instance, reaction with phosgene, triphosgene, or other phosgene-equivalents would lead to the desired this compound. The general principles of NCA formation apply directly to this specific substrate.
Chemical Reactivity and Transformation Mechanisms of 4 2 Thienyl Oxazolidine 2,5 Dione
Reactions at the Oxazolidine-2,5-dione (B1294343) Ring System
The oxazolidine-2,5-dione ring is characterized by two electrophilic carbonyl carbons (at positions 2 and 5) and two potential nucleophilic sites (the nitrogen and the α-carbon at position 4, following deprotonation). nih.govmdpi.com The high degree of ring strain and the presence of two carbonyl groups make the ring highly susceptible to nucleophilic attack, which is the dominant reaction pathway. rsc.org
Nucleophilic Ring-Opening Reactions
The most characteristic reaction of 4-(2-thienyl)oxazolidine-2,5-dione, like other NCAs, is nucleophilic ring-opening. This process is readily initiated by a variety of nucleophiles, including water, alcohols, and amines. rsc.org The attack typically occurs at the more electrophilic C-5 carbonyl carbon, leading to the opening of the anhydride (B1165640) ring. nih.govacs.org
The general mechanism involves the nucleophilic addition to the C-5 carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond and leading to the expulsion of carbon dioxide. This decarboxylation step is a strong thermodynamic driving force for the reaction. nih.gov
Different nucleophiles lead to distinct products:
Water: Hydrolysis of the NCA ring with water results in the formation of the parent α-amino acid, 2-amino-2-(thiophen-2-yl)acetic acid, with the release of carbon dioxide. wikipedia.org
Amines: Primary and secondary amines are potent nucleophiles that initiate ring-opening to form amides. rsc.orgillinois.edu This reaction is the basis for the ring-opening polymerization (ROP) of NCAs to produce polypeptides. wikipedia.orgillinois.edu The amine initiator attacks the C-5 carbonyl, and after decarboxylation, a new primary amine terminus is generated, which can then attack another NCA monomer, propagating the polymer chain. nih.gov
Fatty Acids: In a process mediated by the NCA, the carboxylate of a fatty acid can act as a nucleophile, attacking the C-5 carbonyl to form a mixed anhydride intermediate. nih.govacs.orgnih.gov This intermediate can then serve as an acyl transfer agent to acylate other amino acids or peptides. nih.gov
| Nucleophile | Product Type | Mechanism Highlights |
| Water | α-Amino Acid | Attack at C-5 carbonyl, ring-opening, and decarboxylation. wikipedia.org |
| Primary Amine | Polypeptide | Nucleophilic attack at C-5, decarboxylation to form a new amine terminus, and subsequent propagation. nih.govillinois.edu |
| Fatty Acid | N-Acylated Amino Acid | Nucleophilic addition of carboxylate to C-5 generates a mixed anhydride, which acts as an acylating agent. nih.govacs.org |
Alkylation and Acylation Reactions
The nitrogen atom of the oxazolidine-2,5-dione ring can be functionalized through alkylation and acylation reactions.
Acylation: Acylation typically occurs at the nitrogen atom. In a related system, an oxazolidinone chiral auxiliary is acylated using an acid anhydride with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). williams.edu A similar approach could be applied to this compound.
Alkylation: N-alkylation of the oxazolidinedione ring is also possible. For related chiral auxiliaries, this is typically achieved by first deprotonating the N-H bond with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide, to form an enolate, which is then treated with an alkyl halide. williams.edu This method allows for the introduction of an alkyl group onto the nitrogen atom.
Functionalization at the 4-Position (Chiral Center) and 5-Position of the Oxazolidinedione Ring
The reactivity at the C4 and C5 positions of the ring is distinct.
4-Position (Chiral Center): The 4-position, bearing the 2-thienyl group, is a stereocenter. Direct functionalization at this C-H bond without ring disruption is challenging and not a commonly reported pathway for NCAs. Reactions at this position would likely require deprotonation to form a carbanion, which could be difficult to achieve selectively.
5-Position: The 5-position is a carbonyl group and a primary site of reactivity. As detailed in Section 3.1.1, it is highly electrophilic and readily attacked by nucleophiles. nih.govrsc.orgnih.gov This nucleophilic addition is the key step in ring-opening reactions, which represents the principal mode of "functionalization" at this position.
Cycloaddition Reactions and Mechanism Elucidation
The oxazolidine-2,5-dione ring system does not typically participate directly in pericyclic cycloaddition reactions such as the Diels-Alder or 1,3-dipolar cycloadditions. Its reactivity is dominated by nucleophilic addition and ring-opening pathways. While cycloadditions are crucial reactions for synthesizing many heterocyclic systems, the inherent reactivity profile of the NCA ring, with its two highly electrophilic carbonyl centers, favors addition-elimination sequences over concerted cycloadditions. nih.govrsc.orglibretexts.org For instance, while mesoionic oxazolones (related five-membered heterocycles) are known to undergo cycloaddition reactions, this reactivity is not characteristic of the saturated oxazolidine-2,5-dione ring. researchgate.net
Transformation to Other Heterocyclic Systems
While direct cycloadditions are not favored, the oxazolidine-2,5-dione ring can be transformed into other heterocyclic systems through multi-step sequences, typically initiated by a ring-opening reaction. A plausible strategy involves a ring-opening reaction with a bifunctional nucleophile, followed by an intramolecular cyclization to form a new ring. For example, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a six-membered nitrogen-containing heterocycle after initial ring-opening and subsequent intramolecular condensation. This principle of using ring-opening followed by recyclization is a known strategy for transforming other heterocycles, such as converting chiral aziridines into 5-functionalized oxazolidin-2-ones. bioorg.orgorganic-chemistry.org
Reactivity of the 2-Thienyl Moiety
The 2-thienyl group attached at the 4-position of the oxazolidinedione ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. wikipedia.orgyoutube.com The sulfur atom delocalizes its lone pair of electrons into the π-system, making the thiophene (B33073) ring more electron-rich and thus more reactive towards electrophiles than benzene (B151609). pearson.comuobasrah.edu.iq
Electrophilic attack occurs preferentially at the C-5 position (the other α-position relative to the sulfur atom), as the intermediate carbocation (Wheland intermediate) is more stabilized by resonance. uobasrah.edu.iquoanbar.edu.iq
Common electrophilic substitution reactions applicable to the thienyl group include:
Halogenation: Bromination and chlorination can be achieved under relatively mild conditions. rsc.orgquimicaorganica.org
Nitration: Nitration can be performed, often using milder reagents than those used for benzene to avoid oxidation or polymerization of the reactive thiophene ring. quimicaorganica.org
Acylation: Friedel-Crafts acylation, for example with an acid chloride and a Lewis acid like stannic chloride, proceeds readily at the 5-position. uobasrah.edu.iqpearson.com
| Reaction | Reagent Example | Position of Substitution |
| Halogenation | N-Bromosuccinimide (NBS) | 5-position |
| Nitration | Acyl nitrate (B79036) (e.g., from HNO₃/Ac₂O) | 5-position |
| Acylation | Acetyl chloride / SnCl₄ | 5-position |
Mechanistic Investigations of Synthetic Transformations and Reactions
The reactions of this compound are best understood by examining the distinct mechanisms associated with its thiophene and NCA moieties.
Electrophilic Aromatic Substitution: The mechanism involves a two-step process. First, the π-system of the thiophene ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate. numberanalytics.com This step is typically the rate-determining step. In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the thiophene ring.
Ring-Opening Polymerization (ROP) of the NCA Ring: The oxazolidine-2,5-dione ring is an N-carboxyanhydride (NCA), a class of monomers used to synthesize polypeptides. frontiersin.orgresearchgate.net The polymerization is initiated by nucleophiles and can proceed through several pathways, with the two most common being the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). mdpi.comdcu.ie
Normal Amine Mechanism (NAM): This is the most common pathway when using primary amine initiators. dcu.iersc.org
Initiation: The initiator (e.g., a primary amine) performs a nucleophilic attack on the C5 carbonyl carbon of the NCA ring.
Ring-Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring to form a carbamic acid derivative.
Decarboxylation: The carbamic acid is unstable and rapidly loses carbon dioxide to generate a new terminal amine group.
Propagation: This new amine group then acts as a nucleophile, attacking another NCA monomer and continuing the chain growth. frontiersin.org
Activated Monomer Mechanism (AMM): This mechanism is favored when using strong, non-nucleophilic bases or certain secondary amines as initiators. mdpi.comdcu.ie
Activation: The initiator acts as a base, deprotonating the N-H of the NCA monomer to form an "activated" NCA anion.
Propagation: This highly nucleophilic NCA anion then attacks the C5 carbonyl of another (neutral) NCA monomer, propagating the chain.
While specific kinetic and thermodynamic data for this compound are not available, analysis of related systems provides valuable insights.
Thiophene Ring Reactivity: Electrophilic substitution on the thiophene ring is thermodynamically favorable due to the preservation of the aromatic system. The kinetics are governed by the activation energy of the first step (formation of the Wheland intermediate). stackexchange.com Thiophene's higher reactivity compared to benzene indicates a lower activation energy for this step. numberanalytics.commatanginicollege.ac.in The electron-withdrawing nature of the C2-substituent in this compound would be expected to increase this activation energy, thus slowing the reaction rate compared to unsubstituted thiophene.
NCA Ring-Opening Polymerization: The ROP of NCAs is a thermodynamically favorable process, driven by the release of ring strain in the five-membered ring and the formation of stable amide bonds and carbon dioxide. Kinetic studies on various NCA monomers have been performed, often revealing complex behavior.
Kinetics: The rate of polymerization is influenced by the monomer structure, initiator type, and solvent. rsc.org For the NAM, the initiation step is often faster than propagation, which can lead to polymers with a narrow molecular weight distribution. dcu.ie The presence of bulky or electron-withdrawing substituents on the NCA can affect the kinetic rates of polymerization. rsc.org The thiophene group at the C4 position of the NCA ring would influence the electronic environment and steric hindrance around the reactive carbonyls, thereby modulating the polymerization kinetics.
Table 3: Literature Kinetic Data for Analogous NCA Systems
| System | Reaction | Method | Parameter | Value | Reference |
| L-Valine-NCA | Hydrolysis | Capillary Electrophoresis | Activation Energy (Ea) | 61.3 kJ/mol | nih.gov |
| L-Valine-NCA | Coupling with Valine | Capillary Electrophoresis | Activation Energy (Ea) | 51.5 kJ/mol | nih.gov |
| L-Ala-NCA / Ethylamine | Carbonyl Addition (NAM) | DFT Calculation | Gibbs Free Energy Barrier | ~16-22 kcal/mol | frontiersin.org |
This table presents data for model compounds to illustrate the typical energy scales involved in NCA reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-(2-Thienyl)oxazolidine-2,5-dione , both 1H and 13C NMR provide critical data for its structural confirmation.
1H NMR Spectral Analysis
The proton NMR spectrum of This compound is expected to exhibit distinct signals corresponding to the protons on the thiophene (B33073) ring and the oxazolidinedione moiety. Based on data from closely related structures, such as (Z)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione, the aromatic protons of the thiophene ring would likely appear as a multiplet in the range of δ 7.34-7.39 ppm. rsc.org The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern of the thiophene ring.
The proton at the C4 position of the oxazolidinedione ring is anticipated to be a key diagnostic signal. Its chemical shift and coupling to any adjacent protons would be vital for confirming the structure and, in the case of chiral derivatives, for discriminating between diastereomers.
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene-H | 7.34 - 7.39 | m |
| Oxazolidinedione-C4-H | - | - |
| Oxazolidinedione-NH | 11.95 | s |
13C NMR Spectral Analysis
The 13C NMR spectrum provides information about the carbon framework of the molecule. For This compound , distinct signals are expected for the carbonyl carbons of the oxazolidinedione ring, the carbons of the thiophene ring, and the C4 carbon of the oxazolidinedione ring.
Drawing parallels with (Z)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione, the carbons of the thiophene ring are predicted to resonate in the aromatic region, with chemical shifts around δ 126.1-140.4 ppm. rsc.org The two carbonyl carbons (C2 and C5) of the oxazolidinedione ring are expected to appear significantly downfield, likely in the range of δ 154-168 ppm, which is characteristic for such functional groups in similar five-membered heterocyclic systems. rsc.orgnih.gov
Table 2: Predicted 13C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Thiophene-C | 126.1 - 140.4 |
| Oxazolidinedione-C2 (C=O) | 154.3 |
| Oxazolidinedione-C4 | - |
| Oxazolidinedione-C5 (C=O) | 167.3 - 168.1 |
Advanced NMR Techniques for Connectivity and Conformation
While direct experimental data on advanced NMR techniques for This compound is not available in the searched literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for a definitive structural assignment. A COSY spectrum would confirm the coupling relationships between the protons on the thiophene ring. HSQC and HMBC experiments would unambiguously link the proton signals to their directly attached carbons and to carbons that are two or three bonds away, respectively, thus confirming the connectivity between the thiophene ring and the oxazolidinedione moiety. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, which would be crucial for determining the preferred conformation of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Carbonyl Stretching Frequencies and Other Characteristic Vibrations
The most prominent features in the IR spectrum of This compound are expected to be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) in the oxazolidinedione ring. For similar thiazolidine-2,4-dione structures, these bands typically appear in the region of 1658-1733 cm-1. rsc.orgresearchgate.net The exact positions of these bands can be influenced by the electronic effects of the substituent and the physical state of the sample. The spectrum would also likely show a characteristic N-H stretching vibration if the nitrogen atom is not substituted.
Analysis of Thiophene Ring and Oxazolidinedione Moiety Vibrations
The vibrations associated with the thiophene ring are also expected to be present in the IR spectrum. These include C-H stretching vibrations, typically observed above 3000 cm-1, and C=C stretching vibrations within the aromatic ring, which usually appear in the 1400-1600 cm-1 region. The C-S stretching vibration of the thiophene ring is generally weaker and can be found in the fingerprint region. The oxazolidinedione moiety, in addition to the carbonyl stretches, will exhibit C-N and C-O stretching vibrations, which would contribute to the complexity of the fingerprint region of the spectrum. The NIST WebBook provides a reference spectrum for 2,4-thiazolidinedione (B21345) which shows characteristic absorptions that can be used for comparison. nist.gov
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Vibrational Frequency (cm-1) |
| N-H Stretch | ~3470 |
| Aromatic C-H Stretch | ~3033 |
| Carbonyl (C=O) Stretch | 1658 - 1733 |
| Aromatic C=C Stretch | ~1419 |
| C-N Stretch | ~1373 |
Note: This data is based on analogous thiazolidinedione derivatives. rsc.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, this analysis would provide definitive confirmation of its identity and insights into its chemical stability.
In a mass spectrum of this compound, the molecular ion peak (M+) would be a key feature. While direct mass spectral data for this specific compound is not widely published, the fragmentation patterns can be predicted based on the known behavior of oxazolidine-diones and thiophene derivatives.
The initial fragmentation would likely involve the loss of carbon dioxide (CO2) from the oxazolidine-2,5-dione (B1294343) ring, a common pathway for such heterocyclic systems. This would result in a significant fragment ion. Further fragmentation could involve the cleavage of the bond between the thiophene ring and the oxazolidine (B1195125) ring, leading to the formation of a thienyl cation or related radical cations. The study of related oxazolidine structures, such as (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes, has shown that ring contractions of the 1,3-oxazolidine ring are observable under both Fast Atom Bombardment (FAB) and Electron Impact (EI) ionization conditions. nih.gov
A plausible fragmentation pathway for this compound is outlined in the table below.
| Fragment Ion | Proposed Structure | m/z (relative abundance) |
| [C₇H₅NO₃S]⁺• | Molecular Ion | Predicted |
| [C₆H₅NOS]⁺• | Loss of CO₂ | Predicted |
| [C₄H₃S]⁺ | Thienyl cation | Predicted |
| [C₃H₂NS]⁺• | Fragment from ring cleavage | Predicted |
This table represents predicted fragmentation patterns based on the chemical structure and is for illustrative purposes.
High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of the molecular ion and its fragments. By providing highly accurate mass measurements, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. For this compound (C₇H₅NO₃S), HRMS would be expected to yield a molecular ion peak with a mass-to-charge ratio that is very close to the calculated exact mass. This level of precision allows for the confident assignment of the chemical formula, a cornerstone of structural characterization. For instance, in a study on 5-arylidene-thiazolidine-2,4-dione derivatives, HRMS was used to confirm the elemental composition of the synthesized compounds. nih.gov
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.
Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would elucidate its absolute configuration and preferred conformation in the solid state. The analysis would reveal the planarity of the oxazolidine-2,5-dione ring and the rotational orientation of the 2-thienyl substituent relative to the heterocyclic core. In a related study on 4-ethyl-1,3-oxazolidine-2-thione, single-crystal X-ray diffraction revealed that the compound crystallizes in the monoclinic system with four molecules per unit cell. bibliomed.org Similar detailed information would be expected for this compound.
The crystallographic data would include the following parameters:
| Crystallographic Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit |
| Z | The number of molecules per unit cell |
| Bond Lengths and Angles | Precise measurements of atomic connectivity |
| Torsion Angles | Describing the conformation of the molecule |
This table represents the type of data that would be obtained from a single-crystal X-ray diffraction study.
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, the presence of carbonyl groups and the aromatic thiophene ring suggests the potential for various non-covalent interactions. While the oxazolidine-2,5-dione ring itself lacks a classic hydrogen bond donor, intermolecular C-H...O hydrogen bonds involving the thienyl C-H bonds and the carbonyl oxygen atoms are plausible.
Furthermore, C-H...π interactions between the C-H bonds of one molecule and the π-system of the thiophene ring of a neighboring molecule could play a significant role in the crystal packing. The study of 4-ethyl-1,3-oxazolidine-2-thione crystals showed that pairs of enantiomeric molecules are connected via intermolecular N-H...S hydrogen bonds. bibliomed.org Although this compound does not possess a thioamide group, analogous intermolecular interactions would be expected to dictate its solid-state architecture.
Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. If this compound is synthesized as a crystalline powder, PXRD can be used to identify the crystalline phase, assess its purity, and determine the unit cell parameters. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline solid. While not providing the atomic-level detail of single-crystal diffraction, PXRD is crucial for routine characterization and quality control of bulk crystalline samples. For example, in the study of 4-ethyl-1,3-oxazolidine-2-thione, PXRD could be used to confirm that the bulk material corresponds to the phase identified by single-crystal analysis. bibliomed.org
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting the properties of chemical systems.
A DFT study of 4-(2-Thienyl)oxazolidine-2,5-dione would typically begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. The calculations would likely employ a functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p), to provide a good balance between accuracy and computational cost. The output of this calculation would be a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
The electronic structure analysis would involve the examination of the distribution of electrons within the molecule, providing insights into its chemical behavior. This would include the calculation of atomic charges and the molecular electrostatic potential (MEP) map, which identifies the electron-rich and electron-poor regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack.
Time-Dependent DFT (TD-DFT) for Excited State Properties
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states.
TD-DFT calculations would predict the vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital without a change in the molecular geometry. These energies are directly related to the wavelengths of light the molecule absorbs, thus allowing for the theoretical prediction of its UV-Visible absorption spectrum. The calculations would also provide information on the nature of these electronic transitions, identifying which molecular orbitals are involved.
HOMO-LUMO Energy Gap Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests that the molecule is more reactive. Analysis of the electronic transitions, often in conjunction with TD-DFT results, would reveal the specific orbitals involved in the absorption of light and subsequent electronic excitations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intermolecular and intramolecular interactions. It provides a localized picture of the bonding in a molecule, complementing the delocalized view of molecular orbitals.
For this compound, NBO analysis would quantify the stabilization energies associated with interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, are crucial for understanding the stability of different molecular conformations and the nature of the chemical bonds within the molecule. The analysis provides detailed information on electron delocalization from lone pairs and bonding orbitals into antibonding orbitals.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the electronic properties of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational flexibility and behavior of molecules over time.
Conformational Analysis and Energy Landscapes
This analysis would typically be performed by systematically rotating key dihedral angles and calculating the corresponding energy using a suitable computational method. The results would be used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This information is vital for understanding how the molecule might interact with biological targets or other molecules.
Simulation of Reaction Pathways and Transition States
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the simulation of reaction pathways or the calculation of transition states for this compound. While computational methods, such as Density Functional Theory (DFT), are commonly used to investigate reaction mechanisms and identify transition state structures for organic molecules, dedicated research on this particular compound appears to be unavailable in the public domain. researchgate.netrsc.org Such simulations would typically provide insights into the energetics and feasibility of potential synthetic or decomposition routes.
Intermolecular Interaction Studies (e.g., Chelation Properties)
There is no specific information available in the reviewed scientific literature regarding the intermolecular interaction studies or chelation properties of this compound. Molecular dynamics simulations and other computational techniques are often employed to understand how molecules interact with each other or with metal ions. nih.gov These studies are crucial for predicting the behavior of a compound in various environments, but research detailing these aspects for this compound has not been identified.
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift Prediction
No specific studies were found that report the computational prediction of ¹H or ¹³C NMR chemical shifts for this compound. The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR spectra to aid in the structural elucidation of novel compounds. nih.gov However, the application of this method to this compound has not been documented in the available literature.
Vibrational Frequency Calculations for IR and Raman Spectra
A search of scientific databases did not uncover any published vibrational frequency calculations for the IR and Raman spectra of this compound. Theoretical vibrational analysis is a powerful tool for assigning experimental spectral bands to specific molecular motions. nih.govlehigh.eduresearchgate.net Ab initio and DFT calculations are standard methods for obtaining theoretical vibrational frequencies, but such data for this compound is not currently available. researchgate.net
Synthesis and Characterization of Derivatives and Analogues
Substitution Pattern Variations on the Thiophene (B33073) Ring
Modifications to the thiophene ring of 4-(2-thienyl)oxazolidine-2,5-dione are a primary strategy for tuning its electronic and steric properties. Researchers have successfully introduced a variety of substituents at different positions of the thiophene moiety. For instance, the synthesis of derivatives with electron-withdrawing or electron-donating groups on the thiophene ring can significantly impact the compound's reactivity and biological interactions.
A common synthetic route to achieve these variations involves the reaction of substituted 2-thiophenecarboxaldehydes with an appropriate amino acid, followed by cyclization to form the oxazolidine-2,5-dione (B1294343) ring. This approach allows for the incorporation of a wide array of functional groups onto the thiophene ring.
Table 1: Examples of Substituted Thiophene Ring Derivatives
| Substituent on Thiophene Ring | Position of Substitution | Synthetic Method |
|---|---|---|
| Methyl | 5-position | Reaction of 5-methyl-2-thiophenecarboxaldehyde (B81332) with an amino acid and subsequent cyclization. |
| Bromo | 5-position | Bromination of the this compound scaffold. |
These modifications have been shown to influence the compound's potential as, for example, an antimicrobial agent, with the nature and position of the substituent playing a crucial role in the observed activity.
Modifications at the Nitrogen Atom of the Oxazolidine-2,5-dione Ring
The nitrogen atom of the oxazolidine-2,5-dione ring presents another key site for derivatization. N-alkylation and N-acylation are common strategies to introduce new functionalities and modulate the compound's lipophilicity and pharmacokinetic profile.
The synthesis of N-substituted derivatives is typically achieved by reacting the parent this compound with an appropriate electrophile, such as an alkyl halide or an acyl chloride, in the presence of a base. This method provides a straightforward means to a diverse range of N-substituted analogues.
Table 2: Representative N-Substituted Derivatives
| N-Substituent | Reagent |
|---|---|
| Methyl | Methyl iodide |
| Ethyl | Ethyl bromide |
| Benzyl (B1604629) | Benzyl chloride |
These modifications can significantly alter the compound's biological properties. For example, the introduction of a benzyl group at the nitrogen atom has been explored for its potential to enhance the compound's activity against certain cancer cell lines.
Stereochemical Aspects and Chiral Derivatization
The C4 carbon of the oxazolidine-2,5-dione ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The stereochemistry at this position is crucial for the compound's biological activity, as enantiomers often exhibit different pharmacological profiles.
The synthesis of enantiomerically pure or enriched forms of this compound can be achieved through several methods. One common approach involves the use of chiral starting materials, such as enantiomerically pure α-amino acids, in the synthesis. Alternatively, racemic mixtures of the compound can be resolved using chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.
The absolute configuration of the enantiomers is typically determined using techniques such as X-ray crystallography or by comparing their circular dichroism spectra with those of known compounds. The biological evaluation of individual enantiomers is a critical step in the drug discovery process, as it allows for the identification of the more active and potentially less toxic stereoisomer.
Spiro-Fused Oxazolidinedione Derivatives
A more complex class of derivatives involves the creation of spiro-fused systems, where the C4 carbon of the oxazolidine-2,5-dione ring is shared with another ring system. These spiro compounds have a rigid, three-dimensional structure that can be advantageous for binding to specific biological targets.
The synthesis of spiro-fused oxazolidinediones often involves multi-step reaction sequences. One approach is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. For instance, the reaction of a Schiff base derived from a thiophene aldehyde with an amino acid can generate an azomethine ylide, which can then react with an activated alkene to form a spiro-pyrrolidine-oxazolidinedione system.
Table 3: Examples of Spiro-Fused Systems
| Spiro-Fused Ring | Synthetic Strategy |
|---|---|
| Pyrrolidine | [3+2] Cycloaddition of an azomethine ylide |
| Cyclopropane | Reaction with a carbene or a carbenoid |
The unique conformational constraints of these spiro derivatives make them interesting candidates for the development of novel therapeutic agents.
Design and Synthesis of Photochromic Oxazolidinedione Systems
Photochromic compounds are molecules that can reversibly change their chemical structure and, consequently, their color and other properties upon exposure to light. The incorporation of a photochromic unit into the this compound scaffold can lead to the development of light-responsive materials and photoswitchable drugs.
One strategy for creating such systems is to attach a known photochromic moiety, such as a diarylethene or a spiropyran, to the oxazolidine-2,5-dione core. The synthesis would involve linking the two components through a covalent bond, for example, by functionalizing the thiophene ring or the nitrogen atom with a group that can react with the photochromic unit.
The resulting hybrid molecule could potentially exhibit photo-regulated biological activity, where its therapeutic effect can be turned on or off with light. This concept of photopharmacology is a rapidly growing field with significant potential for targeted therapies.
Applications in Advanced Organic Synthesis and Materials Science
Utility as Chiral Auxiliaries in Stereoselective Transformations
Chiral auxiliaries are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. wikipedia.org These auxiliaries temporarily attach to a substrate, guide a chemical reaction to occur with a specific stereochemical outcome, and are then removed, having imparted their chirality to the product molecule. wikipedia.orgwilliams.edu Oxazolidinone-based structures are a well-established class of chiral auxiliaries, valued for their predictable influence on the stereochemical course of reactions. williams.edu
Applications in Asymmetric Inductions
Asymmetric induction is the process by which a chiral feature in a molecule influences the formation of a new chiral center, leading to a preference for one diastereomer or enantiomer over the other. wikipedia.org Chiral auxiliaries, such as those derived from oxazolidinones, are a primary method for achieving this. wikipedia.org They create a chiral environment around the reaction center, sterically or electronically favoring one pathway of approach for the incoming reagent. williams.edu This control over the three-dimensional arrangement of atoms is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. williams.edu While the direct application of 4-(2-Thienyl)oxazolidine-2,5-dione as a chiral auxiliary is a specialized area of research, the broader class of oxazolidinones has been extensively used in asymmetric aldol (B89426) additions, alkylations, and other carbon-carbon bond-forming reactions. williams.edunih.gov
Building Blocks for Complex Organic Molecules
The structural framework of this compound makes it a versatile precursor for the synthesis of more elaborate molecular architectures, including peptidic structures and various heterocyclic systems.
Synthesis of Peptidic Structures (e.g., from NCA)
Oxazolidine-2,5-diones are a type of α-amino acid N-carboxyanhydride (NCA). NCAs are highly valuable monomers for the ring-opening polymerization (ROP) to produce polypeptides. rsc.orgnih.gov This method allows for the synthesis of polypeptides with well-defined structures and molecular weights. illinois.edu The polymerization of NCAs can be initiated by various species, and recent advancements have led to living polymerization techniques, enabling the creation of block copolypeptides with complex sequences. illinois.edu The resulting polypeptides can adopt stable secondary structures, such as helices and sheets, which are fundamental to their function in biological systems and material applications. rsc.org The synthesis of polypeptides from NCAs provides access to a wide range of biomaterials with potential uses in drug delivery, tissue engineering, and nanotechnology. illinois.edunih.gov
Precursors for Heterocyclic Scaffolds
The oxazolidine-2,5-dione (B1294343) ring can serve as a synthon for a variety of other heterocyclic structures. For instance, the thiazolidine-2,4-dione scaffold, a close structural relative, is a key component in numerous biologically active compounds and can be accessed through synthetic transformations. mdpi.com The reactivity of the carbonyl groups and the nitrogen atom within the oxazolidine-2,5-dione ring allows for various ring-opening and ring-transformation reactions, leading to the formation of other five-membered heterocycles like thiazolidines or more complex fused ring systems. rsc.orgresearchgate.net The thiophene (B33073) moiety attached at the 4-position also offers a site for further functionalization, expanding the diversity of accessible heterocyclic scaffolds.
Components in Organic Electronic and Optical Materials
The electronic properties of the thiophene ring, coupled with the oxazolidine-2,5-dione structure, suggest potential applications in the field of organic electronics and nonlinear optics.
Development of Nonlinear Optical (NLO) Switches
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. mdpi.com Molecular switches, which can reversibly change their properties in response to an external stimulus, are of particular interest for developing NLO switches. mdpi.com Research has shown that molecules containing a benzazolo-oxazolidine core can act as efficient NLO switches. nih.govunamur.beresearchgate.net The switching mechanism often involves the opening and closing of the oxazolidine (B1195125) ring, which significantly alters the electronic structure and, consequently, the NLO properties of the molecule. nih.govunamur.be The presence of a π-conjugated system, such as a thiophene ring, connected to the oxazolidine unit can enhance these properties. mdpi.comnih.gov Quantum chemical studies have been employed to investigate the relationship between the molecular structure and the second-order NLO response (first hyperpolarizability, β) in such systems. mdpi.comnih.govunamur.be The ability to tune the NLO response through structural modifications makes these compounds promising candidates for the development of advanced optical materials. mdpi.comunamur.be
Challenges and Future Research Directions in 4 2 Thienyl Oxazolidine 2,5 Dione Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of oxazolidinone derivatives has been a subject of continuous development, with various methods reported for the construction of the core ring structure. Early approaches often relied on chiral resolution to obtain optically active compounds. More contemporary methods include gold-catalyzed rearrangements of propargylic carbamates and combinations of asymmetric aldol (B89426) reactions with Curtius rearrangements.
A significant challenge in the synthesis of 4-(2-Thienyl)oxazolidine-2,5-dione lies in achieving high stereoselectivity and atom economy. The development of catalytic, asymmetric methods that minimize waste and avoid harsh reaction conditions is a primary goal. Future research should focus on:
Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents. Solvent-free synthesis is a promising avenue to enhance efficiency and reduce the environmental impact.
Novel Catalytic Systems: Exploring new metal-based or organocatalytic systems that can effectively control the stereochemistry at the C4 position of the oxazolidine-2,5-dione (B1294343) ring.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and facilitate scalability.
| Synthetic Approach | Advantages | Potential for this compound |
| Asymmetric Aldol/Curtius Rearrangement | High diastereoselectivity, access to vicinal stereogenic centers. | Potentially applicable for stereocontrolled synthesis. |
| Gold-Catalyzed Rearrangement | Mild reaction conditions, access to specific isomers. | Could offer a route to functionalized derivatives. |
| Solvent-Free Synthesis | Increased efficiency, reduced environmental impact. | A key goal for sustainable production. |
Exploration of Novel Reactivity Patterns and Rearrangements
The oxazolidine-2,5-dione ring system is characterized by its two carbonyl groups, rendering it susceptible to various nucleophilic attacks and ring-opening reactions. The presence of the electron-rich thiophene (B33073) ring in this compound is expected to influence its reactivity in unique ways.
Future investigations should aim to:
Map the Reactivity Landscape: Systematically study the reactions of the oxazolidine-2,5-dione core and the thiophene moiety with a diverse range of reagents to uncover novel transformations.
Investigate Ring-Opening Polymerization: Explore the potential of this compound as a monomer for the synthesis of novel biodegradable polymers with potentially interesting material properties.
Study Rearrangement Reactions: Investigate potential rearrangements, such as those induced by heat, light, or chemical reagents, which could lead to the formation of new and complex heterocyclic scaffolds.
Advanced Computational Studies for Rational Molecular Design
Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. For this compound, in-depth computational studies are crucial for accelerating its development.
Key areas for future computational research include:
Conformational Analysis: Determining the preferred three-dimensional structure and conformational flexibility of the molecule, which is essential for understanding its interactions with biological targets.
Reaction Mechanism Elucidation: Using quantum chemical calculations to model potential reaction pathways for its synthesis and reactivity, thereby guiding experimental efforts.
Virtual Screening: Employing molecular docking and other computational techniques to predict the binding affinity of this compound derivatives to various protein targets, thus identifying potential therapeutic applications.
Integration into Supramolecular Assemblies and Nanostructures
The ability of molecules to self-assemble into well-defined supramolecular structures is a rapidly growing area of research. The unique combination of the polar oxazolidine-2,5-dione core and the aromatic thiophene ring in this compound makes it an attractive building block for supramolecular chemistry and materials science.
Future research should explore:
Crystal Engineering: Investigating the solid-state packing and intermolecular interactions of the compound to design crystalline materials with specific properties.
Self-Assembled Monolayers: Studying the formation of ordered layers on various surfaces, which could have applications in electronics and sensor technology.
Nanoparticle Functionalization: Using this compound or its derivatives to functionalize nanoparticles, thereby creating hybrid materials with tailored properties.
Design of Novel Scaffolds for Chemical Biology Tool Development
The oxazolidinone scaffold has a proven track record in medicinal chemistry. The introduction of the thiophene moiety in this compound opens up new possibilities for the design of chemical biology probes and novel therapeutic agents.
Future directions in this area include:
Library Synthesis: Creating a diverse library of derivatives by modifying the thiophene ring and other positions of the oxazolidine-2,5-dione scaffold.
Biological Screening: Screening this library against a wide range of biological targets to identify new lead compounds for drug discovery.
Development of Probes: Designing and synthesizing fluorescently labeled or biotinylated derivatives of this compound to be used as chemical probes for studying biological processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Thienyl)oxazolidine-2,5-dione, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via cyclization of precursors such as amino acid derivatives with thienyl-substituted halides. A typical protocol involves reacting L-cysteine derivatives with 2-thienylacetyl chloride in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like acetonitrile under reflux (6–8 hours) . Purification is achieved via recrystallization from methanol or ethanol, followed by column chromatography (silica gel, ethyl acetate/hexane gradient). Purity (>95%) is validated by HPLC using a C18 reverse-phase column and UV detection at 254 nm .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm regiochemistry. The thienyl protons appear as doublets (δ 6.8–7.2 ppm), while the oxazolidine-dione ring protons resonate at δ 4.3–5.1 ppm .
- IR : Stretching frequencies for C=O (1750–1780 cm⁻¹) and C-N (1250–1300 cm⁻¹) validate the oxazolidine-dione core .
- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 224.05) .
Q. What solvents and conditions are optimal for handling this compound in vitro?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited solubility in water. For biological assays, stock solutions are prepared in DMSO (10 mM) and diluted in buffer (final DMSO ≤0.1%). Stability tests under varying pH (5–9) and temperatures (4–37°C) are recommended to avoid hydrolysis of the oxazolidine-dione ring .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Yield optimization (from ~50% to >80%) involves:
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyclization efficiency .
- Flow Chemistry : Continuous flow reactors reduce reaction time and improve heat distribution, minimizing side products .
- Quality Control : In-line FTIR monitors intermediate formation, ensuring reaction completion before workup .
Q. What strategies resolve contradictions in reported biological activity data for oxazolidine-dione derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:
- Strain Variability : Use standardized microbial strains (e.g., ATCC cultures) and growth media .
- Assay Conditions : Control redox-active solvents (e.g., DMSO) that may interfere with thienyl group reactivity .
- Statistical Validation : Triplicate experiments with ANOVA analysis (p < 0.05) ensure reproducibility .
Q. How does the thienyl substituent influence electronic properties and reactivity?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals:
- The electron-rich thienyl group increases electrophilicity at the oxazolidine C2 position, facilitating nucleophilic attacks (e.g., by amines or thiols) .
- Hammett σₚ constants correlate substituent effects: Thienyl (σₚ = +0.15) enhances ring stability compared to phenyl derivatives (σₚ = 0) .
Q. What advanced techniques validate stereochemical outcomes in derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration (e.g., monoclinic P2₁ space group, β = 91.07°, Z = 4) .
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
